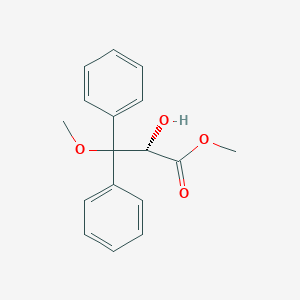

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Beschreibung

BenchChem offers high-quality Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPLSLADXOJCBY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442875 | |

| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177036-78-1 | |

| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a chiral building block of significant interest in pharmaceutical synthesis. With the CAS number 178306-47-3, this molecule is a key intermediate in the production of Ambrisentan, a selective endothelin-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] This guide will delve into its chemical and physical properties, provide a detailed synthesis methodology with mechanistic insights, and discuss the critical importance of its stereochemistry in drug development.

Introduction: A Chiral Intermediate of Pharmaceutical Importance

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a complex organic molecule whose significance is intrinsically linked to its specific three-dimensional arrangement.[1] As a chiral compound, it exists as a pair of non-superimposable mirror images, or enantiomers. The "(2S)" designation in its name specifies the absolute configuration at the second carbon atom of the propanoate chain, a feature that is paramount to its biological efficacy in the synthesis of its downstream target, Ambrisentan.[2]

The therapeutic relevance of Ambrisentan lies in its ability to selectively block the endothelin-A receptor, which plays a role in the constriction of blood vessels.[2] This selectivity is crucial for its mechanism of action in treating PAH. The precise stereochemistry of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a foundational element in achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, quality control, and formulation.

| Property | Value | Source |

| CAS Number | 178306-47-3 | [1][3] |

| Molecular Formula | C₁₇H₁₈O₄ | [3][4] |

| Molecular Weight | 286.32 g/mol | [3][4] |

| IUPAC Name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | [4] |

| Alternate Names | α-Hydroxy-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | [3] |

| Appearance | White Powder | |

| Purity | ≥99.0% (typical) |

Spectroscopic Data (Predicted and Reported):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methoxy protons, the methyl ester protons, the hydroxyl proton, and the two methine protons on the propanoate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the methoxy and phenyl groups, and the carbons of the methoxy and methyl ester groups.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the hydroxyl (O-H) stretch (broad, around 3500 cm⁻¹), the carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹), and C-O stretches, as well as aromatic C-H and C=C stretches.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Synthesis and Mechanism

The synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a multi-step process that begins with commercially available starting materials. The overall synthetic strategy involves the formation of a glycidic ester intermediate followed by a regioselective ring-opening.

Overall Synthesis Workflow

The synthesis can be conceptually broken down into two primary stages:

Caption: Overall workflow for the synthesis of the target molecule.

Step 1: Darzens Condensation to form Methyl 3,3-diphenyl-2,3-epoxypropionate

The first step is a Darzens condensation, a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[5][6][7]

Reaction: Benzophenone + Methyl Chloroacetate → Methyl 3,3-diphenyl-2,3-epoxypropionate

Mechanism:

-

Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[7]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone.

-

Intramolecular Sₙ2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[7]

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol (Adapted from general procedures):

-

Materials: Benzophenone, methyl chloroacetate, sodium methoxide, toluene (anhydrous), methanol (anhydrous).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzophenone in anhydrous toluene.

-

Add sodium methoxide to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of methyl chloroacetate in anhydrous toluene to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Perform a liquid-liquid extraction to isolate the organic phase.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude methyl 3,3-diphenyl-2,3-epoxypropionate.

-

Purify the crude product, for example, by recrystallization.

-

Step 2: Acid-Catalyzed Ring Opening of the Epoxide

The second step involves the acid-catalyzed ring-opening of the epoxy intermediate with methanol as the nucleophile. This reaction is regioselective, with the nucleophile attacking the more substituted carbon atom.

Reaction: Methyl 3,3-diphenyl-2,3-epoxypropionate + Methanol (in the presence of acid) → Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Mechanism:

-

Protonation of the Epoxide: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the oxygen atom of the epoxide, making it a better leaving group.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks one of the carbons of the protonated epoxide. In this case, due to the electronic stabilization from the two phenyl groups, the attack occurs at the tertiary carbon.

-

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.

Caption: Mechanism of the acid-catalyzed epoxide ring-opening.

Experimental Protocol (Adapted from general procedures):

-

Materials: Methyl 3,3-diphenyl-2,3-epoxypropionate, methanol, p-toluenesulfonic acid (or another suitable acid catalyst).

-

Procedure:

-

Dissolve the epoxy intermediate in methanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at a controlled temperature, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

The crude product can then be purified, for example, by column chromatography or recrystallization, to yield Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

Stereochemistry: The Key to Biological Activity

The synthesis described above produces a racemic mixture of the (2S,3R) and (2R,3S) enantiomers of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. However, for the synthesis of Ambrisentan, only the (2S) enantiomer is desired. Achieving this enantiopurity is a critical step in the overall synthetic process.

There are two primary strategies to obtain the desired enantiomer:

-

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary during the synthesis to selectively produce the (2S) enantiomer.

-

Chiral Resolution: This involves separating the enantiomers from the racemic mixture.

In the context of Ambrisentan synthesis, the resolution is typically performed on the corresponding carboxylic acid, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which is obtained by hydrolysis of the methyl ester.[2] This resolution is often achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization. Once the desired (S)-acid is isolated, it can be used in the subsequent steps to synthesize Ambrisentan.

The importance of stereochemistry in drug design cannot be overstated. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the production of single-enantiomer drugs is a major focus in the pharmaceutical industry to improve efficacy and safety.

Conclusion

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a valuable and complex chiral building block with a critical role in the synthesis of the life-saving drug, Ambrisentan.[1] Its synthesis, involving a Darzens condensation and a subsequent acid-catalyzed epoxide ring-opening, requires careful control of reaction conditions. The stereochemistry of this intermediate is of utmost importance, and its resolution is a key step in ensuring the therapeutic efficacy of the final drug product. This guide has provided a detailed overview of the synthesis, mechanism, and significance of this important pharmaceutical intermediate, offering a valuable resource for researchers and professionals in the field of drug development.

References

- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Darzens Condensation: Mechanism and Applic

- Darzens condensation; Glycidic esters. (2016).

- Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (2013).

- Darzens Condens

- Darzens reaction. (2020). L.S.College, Muzaffarpur.

- Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts.

- Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropano

- 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid Methyl Ester. Santa Cruz Biotechnology.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Darzens Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Synthesis, Characterization, and Application

Introduction: A Keystone Intermediate in Modern Therapeutics

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a chiral ester with the CAS number 178306-47-3, holds a significant position in the landscape of pharmaceutical synthesis.[1] Its molecular structure, featuring a stereocenter and multiple functional groups, makes it a valuable building block for complex therapeutic agents. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its critical role as a precursor to the endothelin-A (ETA) receptor antagonist, Ambrisentan, its detailed synthesis, and its structural characterization.[1] Ambrisentan is a crucial medication for the treatment of pulmonary arterial hypertension (PAH), a serious and progressive disease.[2]

The strategic importance of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate lies in its specific stereochemistry, which is essential for the pharmacological activity of the final drug product. This guide will illuminate the chemical nuances of this molecule, offering both foundational knowledge and practical insights for its synthesis and handling.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. Below is a summary of the key properties of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| CAS Number | 178306-47-3 | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in organic solvents like methanol and dichloromethane | [1] |

Synthesis Pathway: From Commodity Chemicals to a Chiral Core

The synthesis of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a multi-step process that begins with readily available starting materials and culminates in the formation of the chiral target molecule. The most common and industrially relevant approach involves a Darzens condensation followed by an acid-catalyzed epoxide ring-opening.[2]

Causality in Experimental Design

The choice of the Darzens condensation is strategic; it efficiently constructs the carbon skeleton and introduces an epoxide ring in a single step from benzophenone and a haloacetate ester. The subsequent ring-opening with methanol under acidic conditions is a regioselective process that yields the desired α-hydroxy-β-methoxy arrangement. The use of a chiral resolving agent is then critical to isolate the desired (2S)-enantiomer, which is the biologically active precursor for Ambrisentan.

Sources

The Silent Partner: A Technical Guide to the Role and Impact of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Abstract

This technical guide delves into the significance of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a compound of pivotal importance not for its direct biological activity, but as a sophisticated chemical intermediate. We illuminate its critical role in the synthesis of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). This document provides an in-depth exploration of the endothelin signaling pathway, the precise mechanism of action of Ambrisentan, and the experimental methodologies required to validate its therapeutic effects. For researchers in drug development, this guide bridges the gap between synthetic chemistry and clinical pharmacology, offering a comprehensive view of how a precursor molecule is foundational to a targeted therapeutic agent.

Introduction: From Intermediate to Impact

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral organic compound recognized primarily within the pharmaceutical manufacturing sector.[1][2] On its own, it does not possess a pharmacological mechanism of action. Its significance lies in its function as a high-purity, indispensable building block in the multi-step synthesis of the active pharmaceutical ingredient (API), Ambrisentan.[1] The structural integrity and stereochemistry of this intermediate are paramount, as they dictate the final conformation and efficacy of Ambrisentan.[3] Therefore, understanding this molecule requires a shift in perspective: from a direct effector of biological pathways to a critical enabler of a targeted therapeutic. This guide will explore the ultimate "action" of this intermediate by dissecting the mechanism of the drug it helps create.

The Therapeutic Target: Pulmonary Arterial Hypertension and the Endothelin System

Pulmonary arterial hypertension (PAH) is a severe, progressive disease characterized by abnormally high blood pressure in the pulmonary arteries.[4] The pathophysiology involves significant vasoconstriction and proliferative remodeling of the pulmonary vascular bed, leading to right heart failure and, ultimately, death.[1][5]

A key player in the progression of PAH is the endothelin (ET) system.[6] The central molecule, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide produced primarily by vascular endothelial cells.[7] Patients with PAH exhibit elevated levels of ET-1 in both lung tissue and circulating plasma, which correlate with disease severity.[5][6]

ET-1 exerts its effects by binding to two distinct G-protein-coupled receptors (GPCRs):

-

Endothelin Type-A (ETA) Receptors: Located predominantly on vascular smooth muscle cells. Their activation by ET-1 mediates profound and sustained vasoconstriction and promotes smooth muscle cell proliferation and hypertrophy.[5][7][8]

-

Endothelin Type-B (ETB) Receptors: Found on both endothelial cells and vascular smooth muscle cells. ETB receptors on smooth muscle also mediate vasoconstriction.[5] However, endothelial ETB receptors play a beneficial role by inducing the release of vasodilators like nitric oxide (NO) and prostacyclin, and importantly, by clearing circulating ET-1 from the plasma.[8][9]

The pathological state in PAH is driven by the overexpression of ET-1 and the subsequent over-activation of ETA and ETB receptors on smooth muscle cells, tipping the balance towards vasoconstriction and vascular remodeling.[1][5]

Mechanism of Action: Selective ETA Receptor Blockade by Ambrisentan

Ambrisentan, the final product derived from Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, is an orally active and highly selective ETA receptor antagonist.[4][8][10] Its therapeutic effect stems from its ability to competitively inhibit the binding of ET-1 to the ETA receptor.[2][11]

This selective blockade has two primary consequences:

-

Inhibition of Vasoconstriction: By preventing ET-1 from activating ETA receptors on pulmonary artery smooth muscle cells, Ambrisentan blocks the downstream signaling cascade that leads to calcium influx and muscle contraction. This results in vasodilation of the pulmonary arteries, a decrease in pulmonary vascular resistance, and a reduction in the pressure overload on the right ventricle of the heart.[10][11]

-

Anti-proliferative Effects: ET-1 is a potent mitogen, and its binding to ETA receptors stimulates pathways involved in vascular smooth muscle cell proliferation and fibrosis, which contribute to the remodeling of the pulmonary arteries.[2][5] Ambrisentan's antagonism of the ETA receptor mitigates these proliferative signals, helping to slow or prevent the progression of the disease.[10]

The selectivity of Ambrisentan for the ETA receptor is a key feature of its pharmacological profile. By sparing the ETB receptor, Ambrisentan allows for the continued clearance of ET-1 and the production of vasodilatory mediators by endothelial cells, which are protective functions.[9][10]

From Intermediate to API: The Synthetic Pathway

The "action" of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is realized through its chemical transformation into Ambrisentan. While multiple synthetic routes exist, a common pathway involves the nucleophilic substitution reaction where the hydroxyl group of the intermediate is coupled with a pyrimidine derivative.

Protocol 1: Saponification of the Methyl Ester Intermediate

This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary step before condensation.

-

Reaction Setup: To a solution of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate in a suitable solvent (e.g., methanol), add an aqueous solution of a strong base (e.g., 10% potassium hydroxide).[12]

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) for a duration sufficient for complete hydrolysis (e.g., 1 hour), monitored by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

-

Work-up: After cooling the reaction mixture to room temperature, wash with an organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.[12]

-

Acidification: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the carboxylic acid product.[13]

-

Isolation: Extract the precipitated solid using an organic solvent (e.g., methyl tert-butyl ether), wash the combined organic layers with water, and evaporate the solvent under reduced pressure to yield (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[12]

Experimental Validation of the Mechanism of Action

The characterization of Ambrisentan as a selective ETA receptor antagonist requires rigorous experimental validation. Key assays focus on determining binding affinity, selectivity, and functional antagonism.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for its receptor and its selectivity over other receptors.[14]

Objective: To determine the affinity of Ambrisentan for ETA and ETB receptors.

Principle: The assay measures the ability of unlabeled Ambrisentan to compete with a radiolabeled ligand (e.g., [125I]-ET-1) for binding to membranes prepared from cells expressing recombinant human ETA or ETB receptors.

Protocol 2: Competitive Radioligand Binding Assay

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparations (e.g., from CHO cells expressing human ETA or ETB receptors).

-

A fixed concentration of radiolabeled [125I]-ET-1.

-

Increasing concentrations of unlabeled Ambrisentan.

-

Assay buffer.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.[15]

-

Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ambrisentan concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of Ambrisentan that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

The results of such assays demonstrate the high selectivity of Ambrisentan.

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity (ETB Ki / ETA Ki) |

| Ambrisentan | ~1 | ~195 | ~200-fold[16] |

| Bosentan | ~20-30 | ~400-600 | ~20-fold[17][18] |

Table 1: Comparative binding affinities and selectivity of Ambrisentan and Bosentan for endothelin receptors. Data compiled from various in vitro studies. Actual values may vary based on experimental conditions.[16][17][18]

In Vitro Functional Assay: Vascular Contraction

This assay assesses the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by the agonist (ET-1).

Objective: To measure the potency of Ambrisentan in blocking ET-1-induced contraction of isolated blood vessels.

Protocol 3: Isolated Pulmonary Artery Ring Assay

-

Tissue Preparation: Isolate segments of pulmonary arteries from an appropriate animal model (e.g., rat) and cut them into small rings (2-3 mm).

-

Mounting: Mount the arterial rings in an organ bath filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-treatment: After an equilibration period, pre-incubate the rings with either vehicle or varying concentrations of Ambrisentan for a defined period (e.g., 30-60 minutes).

-

Stimulation: Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the organ bath and recording the maximal contractile force at each concentration.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response versus the log concentration of ET-1. The presence of Ambrisentan should cause a rightward shift in the ET-1 concentration-response curve, indicating competitive antagonism. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC50 value, as a measure of potency.

Conclusion and Future Perspectives

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate represents a class of molecules whose significance is defined by its potential. While inert on its own, its precise chemical architecture is the blueprint for Ambrisentan, a highly targeted and effective therapy for pulmonary arterial hypertension. The mechanism of action of Ambrisentan—selective ETA receptor antagonism—is a prime example of rational drug design, targeting a key pathological pathway while sparing potentially beneficial ones. For researchers and drug developers, the journey from this intermediate to the final API underscores the critical interplay between high-fidelity organic synthesis and a deep understanding of molecular pharmacology. Future research may focus on optimizing the synthesis of such key intermediates to improve yield and purity, thereby reducing the cost and environmental impact of producing life-saving medications.

References

-

Ambrisentan - Wikipedia. (n.d.). Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Key Pharmaceutical Intermediate. [Link]

-

Vizza, C. D., et al. (2009). Ambrisentan for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 10(11), 1847–1858. [Link]

-

R Discovery. (n.d.). How does AMBRISENTAN function at the molecular and cellular levels in the treatment of LETAIRIS? [Link]

-

Galiè, N., & Manes, A. (2009). Ambrisentan, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 10(11), 1847-58. [Link]

-

Vollert, S., et al. (2003). Experimental approaches to evaluate endothelin-A receptor antagonists. Neurosurgical Focus, 15(3), E6. [Link]

-

Synapse. (2024, July 17). What is the mechanism of Ambrisentan? Patsnap. [Link]

-

Taylor & Francis Online. (n.d.). Ambrisentan – Knowledge and References. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ambrisentan: A Deeper Look at its Endothelin Receptor Antagonist Mechanism. [Link]

-

Galiè, N., & Manes, A. (2007). Endothelin and Pulmonary Arterial Hypertension. US Cardiology Review, 4(1), 34-38. [Link]

-

Keating, G. M., & Scott, L. J. (2007). Ambrisentan. American Journal of Cardiovascular Drugs, 7(5), 375-383. [Link]

-

PubChem. (n.d.). Ambrisentan. National Center for Biotechnology Information. [Link]

-

Hemnes, A. R., et al. (2012). Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension. American Journal of Respiratory and Critical Care Medicine, 186(11), 1146-1154. [Link]

-

Nootens, C., et al. (2012). Altered Expression and Signal Transduction of Endothelin-1 Receptors in Heritable and Idiopathic Pulmonary Arterial Hypertension. Journal of Cardiovascular Pharmacology, 60(5), 465-474. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Corris, P. A. (2005). Endothelin: setting the scene in PAH. European Respiratory Review, 14(96), 88-92. [Link]

-

ResearchGate. (n.d.). Characteristics of endothelin Receptor Antagonists for the treatment of PAH. [Link]

-

St-Onge, E., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-152. [Link]

-

The Italian Association of Chemical Engineering. (n.d.). Improved Synthesis Process of Ambrisentan and Darusentan. [Link]

- Google Patents. (n.d.). WO2010091877A2 - Process for producing ambrisentan.

-

Wu, J., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials. Journal of the American Heart Association, 5(10), e003896. [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

- Google Patents. (n.d.).

-

Ene, C. F., et al. (2021). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 22(16), 8793. [Link]

-

New Drug Approvals. (n.d.). Ambrisentan. [Link]

-

Maguire, J. J., & Davenport, A. P. (2014). Endothelin Receptors and Their Antagonists. Seminars in Nephrology, 34(6), 634-643. [Link]

-

ResearchGate. (n.d.). Selectivity of ET receptor antagonists for ETA versus ETB receptors. [Link]

-

van der Noll, R., et al. (2007). Meta-analysis of the effects of endothelin receptor blockade on survival in experimental heart failure. Journal of Cardiac Failure, 13(4), 309-315. [Link]

-

Correale, M., et al. (2018). Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? Therapeutic Advances in Respiratory Disease, 12, 1753466618799849. [Link]

- Google Patents. (n.d.).

-

Dhaun, N., & Webb, D. J. (2019). Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. Current Hypertension Reports, 21(8), 62. [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. [Link]

-

ResearchGate. (n.d.). Contractile function of vascular smooth muscle cells. A collagen gel... [Link]

-

CytoSelect. (n.d.). CytoSelect™ 24-Well Cell Contraction Assay Kit (Floating Matrix Model). [Link]

-

Chen, Y., et al. (2019). Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform. Frontiers in Bioengineering and Biotechnology, 7, 189. [Link]

-

Eurlings, P. M., et al. (2001). In Vitro Assay of Collagen Gel Contraction by Cardiac Fibroblasts in Serum-Free Conditions. Journal of Pharmacological and Toxicological Methods, 46(1), 29-35. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. aidic.it [aidic.it]

- 4. Ambrisentan, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 6. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Ambrisentan - Wikipedia [en.wikipedia.org]

- 9. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

- 13. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

- 14. multispaninc.com [multispaninc.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3), a key intermediate in the synthesis of advanced pharmaceuticals.[1][2] Given the absence of publicly available experimental spectra for this specific chiral molecule, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to establish a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines validated, step-by-step protocols for the experimental acquisition and analysis of this data, ensuring scientific integrity and reproducibility in a laboratory setting.

Introduction: The Significance of Spectroscopic Characterization

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral α-hydroxy ester of significant interest in medicinal chemistry. Its stereospecific synthesis and purification are critical checkpoints in the development of novel therapeutics. Rigorous spectroscopic characterization is, therefore, not merely a routine analysis but a cornerstone of quality control and a prerequisite for advancing any drug candidate through the development pipeline. The elucidation of its three-dimensional structure and the confirmation of its chemical identity are paramount for ensuring efficacy and safety.

This guide addresses the current information gap by providing a robust, predicted spectroscopic dataset for this molecule. The subsequent sections are structured to not only present this data but also to explain the underlying principles and experimental considerations, thereby empowering researchers to confidently synthesize, purify, and characterize this important pharmaceutical intermediate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate. These predictions are generated using advanced computational algorithms and are interpreted in the context of established spectroscopic principles and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity within Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.50-7.20 | Multiplet | 10H | Ar-H | The ten protons of the two phenyl groups are expected to resonate in this region, typical for aromatic protons. The exact splitting pattern will be complex due to overlapping signals. This is consistent with the spectra of compounds containing multiple phenyl groups, such as 1,1-diphenylethanol.[3] |

| ~4.50 | Singlet | 1H | CH (OH) | The proton on the carbon bearing the hydroxyl group is expected to be a singlet. Its chemical shift is influenced by the neighboring phenyl groups and the ester functionality. In the analogous compound, methyl mandelate, this proton appears around δ 5.1 ppm. The additional substitution in the target molecule likely causes a slight shift. |

| ~3.75 | Singlet | 3H | COOCH₃ | The singlet corresponds to the three equivalent protons of the methyl ester group. This is a characteristic chemical shift for methyl esters, as seen in methyl lactate (~3.7 ppm) and methyl mandelate (~3.8 ppm).[4] |

| ~3.30 | Singlet | 3H | OCH₃ | The singlet corresponds to the three equivalent protons of the methoxy group. Its chemical shift is slightly upfield compared to the methyl ester due to the ether linkage. |

| ~2.50 | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet. This is a common feature in the spectra of alcohols. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Analysis |

| ~173 | C =O (Ester) | The carbonyl carbon of the ester group is expected to appear in this downfield region, which is characteristic for this functional group. For comparison, the ester carbonyl in methyl mandelate appears around δ 174 ppm. |

| ~142 | Quaternary C -Ar | The two ipso-carbons of the phenyl rings attached to the quaternary carbon are expected in this region. |

| ~128-127 | C H-Ar | The ortho, meta, and para carbons of the two phenyl rings will produce a series of signals in this range. This is consistent with the ¹³C NMR spectrum of 1,1-diphenylethanol.[5][6] |

| ~85 | C (Ph)₂(OMe) | The quaternary carbon atom bonded to the two phenyl groups and the methoxy group is expected to have a chemical shift in this region. |

| ~75 | C H(OH) | The carbon atom bearing the hydroxyl group is expected around this chemical shift, influenced by the electronegative oxygen atom. In methyl mandelate, this carbon appears at approximately δ 73 ppm. |

| ~53 | COOC H₃ | The carbon of the methyl ester group typically resonates in this region. For instance, in methyl lactate, this carbon is found at δ 52 ppm.[7] |

| ~51 | OC H₃ | The carbon of the methoxy group is expected to be in a similar region to the methyl ester carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate will be dominated by absorptions corresponding to its hydroxyl, carbonyl, and ether functionalities, as well as the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |

| ~3500 | Strong, Broad | O-H Stretch | The broadness of this peak is due to hydrogen bonding of the hydroxyl group. This is a characteristic feature for alcohols. In the IR spectrum of methyl mandelate, a similar broad absorption is observed in this region.[8][9][10] |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) | These absorptions are characteristic of the C-H bonds in the phenyl groups. |

| ~2950 | Medium | C-H Stretch (Aliphatic) | This band arises from the C-H stretching vibrations of the methyl and methoxy groups. |

| ~1735 | Strong | C=O Stretch (Ester) | The strong absorption at this wavenumber is a definitive indicator of the ester carbonyl group. This is consistent with the IR spectra of other methyl esters. |

| ~1600, ~1495 | Medium-Weak | C=C Stretch (Aromatic) | These peaks are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. |

| ~1250, ~1100 | Strong | C-O Stretch | These strong absorptions are attributed to the C-O stretching vibrations of the ester and ether linkages. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Possible Fragment Ion | Rationale for Fragmentation |

| 286 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₇H₁₈O₄). Its intensity may be low due to the lability of the molecule under EI conditions. |

| 227 | [M - COOCH₃]⁺ | Loss of the methyl ester group is a common fragmentation pathway for methyl esters. |

| 183 | [C(Ph)₂(OCH₃)]⁺ | Cleavage of the bond between the two chiral centers would lead to this stable, resonance-stabilized cation. |

| 105 | [C₆H₅CO]⁺ | The benzoyl cation is a very common and stable fragment in the mass spectra of compounds containing a benzoyl moiety or that can rearrange to form it. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the cleavage of a phenyl group. |

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed protocols are recommended. These protocols are designed to be self-validating, with built-in checks for instrument performance and sample integrity.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of "Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate".

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (a 500 MHz instrument is recommended for optimal resolution).

-

Lock the field frequency to the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard single-pulse experiment.

-

Typical parameters: 16 scans, a relaxation delay (d1) of 1 second, and a spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 scans, a relaxation delay (d1) of 2 seconds, and a spectral width of 240 ppm.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Chiral HPLC for Enantiomeric Purity

Given the chiral nature of the target molecule, confirming its enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method for this analysis.[11]

Caption: Workflow for chiral HPLC analysis.

Protocol Details:

-

Instrumentation and Column:

-

An HPLC system equipped with a UV detector is required.

-

A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) is recommended for the separation of enantiomers of α-hydroxy esters.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

-

-

Analysis:

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the sample solution.

-

Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers should elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Conclusion

This technical guide provides a foundational spectroscopic dataset for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a molecule of considerable interest in pharmaceutical development. By integrating predictive data with insights from analogous compounds, this document offers a reliable framework for the identification and characterization of this chiral intermediate. The detailed experimental protocols further equip researchers with the necessary tools to validate these findings and ensure the quality and consistency of their synthetic work. As with any predictive data, experimental verification remains the gold standard, and this guide is intended to facilitate and streamline that process.

References

- Albrecht, M., et al. (2015). Chirality influence on the aggregation of methyl mandelate. Physical Chemistry Chemical Physics, 17(34), 21853-21863.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (R)-(-)-mandelate. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-Methyl mandelate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Diphenylethanol. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sources of 1 H labeling in methyl carbon of lactate. Retrieved from [Link]

- The Royal Society of Chemistry. (2021).

-

SpectraBase. (n.d.). Methyl L-lactate. Retrieved from [Link]

- The Royal Society of Chemistry. (2022). This journal is © The Royal Society of Chemistry 2022.

-

National Institute of Standards and Technology. (n.d.). Methyl mandelate. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-Diphenylethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ATB. (n.d.). 1,1-DIPHENYLETHANOL | C14H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl D-(-)-mandelate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-2-hydroxy-2-phenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-2-phenylacetate hydrobromide. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. Methyl mandelate [webbook.nist.gov]

- 2. app.nmrium.com [app.nmrium.com]

- 3. 1,1-Diphenylethanol | C14H14O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (S)-(-)-lactate(27871-49-4) 1H NMR [m.chemicalbook.com]

- 5. 1,1-DIPHENYLETHANOL(599-67-7) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl lactate(547-64-8) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. (S)-(+)-Methyl mandelate(21210-43-5) IR Spectrum [chemicalbook.com]

- 10. METHYL DL-MANDELATE(771-90-4) IR Spectrum [chemicalbook.com]

- 11. Visualizer loader [nmrdb.org]

A Technical Guide to the Solubility of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: From Physicochemical Prediction to Experimental Determination

Foreword for the Research Professional

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a critical intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1]

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior. Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral methyl ester with the molecular formula C₁₇H₁₈O₄.[1][2] Its structure, featuring two phenyl groups, a hydroxyl group, a methoxy group, and an ester linkage, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | PubChem[2] |

| Molecular Weight | 286.32 g/mol | PubChem[2] |

| Appearance | Colorless liquid or solid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Density | ~1.2 g/cm³ | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| XLogP3 | 2.4 | PubChem[2] |

| CAS Number | 177036-78-1 | PubChem[2] |

The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the presence of the two phenyl rings. However, the hydroxyl and ester functionalities introduce polar character, allowing for hydrogen bonding and dipole-dipole interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system.

Predicted Solubility Behavior: A Qualitative Assessment

Based on the "like dissolves like" principle, we can make some initial predictions about the solubility of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group should allow for hydrogen bonding with protic solvents. Indeed, it has been reported to be soluble in methanol.[1] The ester and methoxy groups can also act as hydrogen bond acceptors.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): The compound's overall polarity should lend itself to solubility in polar aprotic solvents. It is reportedly soluble in dichloromethane.[1] Solvents like acetone and ethyl acetate, which have dipole moments and can accept hydrogen bonds, are also likely to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar surface area of the two phenyl groups suggests some solubility in nonpolar solvents. However, the polar functional groups will likely limit its miscibility with highly nonpolar solvents like hexane.

-

Aqueous Solubility: The significant nonpolar character of the diphenyl moiety suggests that aqueous solubility will be low. This is a common characteristic of many pharmaceutical compounds and intermediates.[3][4]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining accurate solubility data is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Materials and Equipment

-

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of the Test System:

-

Add an excess amount of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be presented in a clear and organized manner.

Solubility Data Table (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Acetone | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Toluene | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Hexane | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data | |

| Water | 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data |

Thermodynamic Modeling

The temperature dependence of solubility can be described by the van't Hoff equation. This allows for the calculation of important thermodynamic parameters such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.

The following diagram illustrates the relationship between these thermodynamic parameters and the dissolution process.

Caption: Relationship between the dissolution process and its thermodynamic parameters.

A plot of the natural logarithm of the mole fraction solubility (ln X) versus the reciprocal of the absolute temperature (1/T) should yield a straight line. The slope of this line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant.

Conclusion for the Practicing Scientist

While publicly available quantitative solubility data for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is scarce, this guide provides a robust framework for its determination and interpretation. By combining an understanding of its physicochemical properties with rigorous experimental methodology, researchers can generate the high-quality solubility data necessary to advance their drug development programs. The protocols and theoretical considerations presented herein are intended to be a practical resource for scientists working with this important pharmaceutical intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Comprehensive Overview. Available at: [Link]

-

PubChem. Ambrisentan. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Rathod, R. D., et al. (2022). Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study. Drug Development and Industrial Pharmacy, 48(1), 34-45. Available at: [Link]

-

International Journal of Innovative Research and Technology. (2022). Formulation and Invitro Evaluation of Ambrisentan Solid Dispersions. Available at: [Link]

-

Solubility of Things. 2,3-Diphenylpropanoic acid. Available at: [Link]

-

PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2022). ENHANCEMENT OF SOLUBILITY AND BIOAVAILABILITY OF BCS CLASS-II AMBRISENTAN: IN VITRO, IN VIVO AND EX VIVO ANALYSIS. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C17H18O4 | CID 10541193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

The Genesis of a Chiral Keystone: A Technical Guide to the Discovery and History of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Foreword: The Unseen Architect in a Groundbreaking Therapy

In the landscape of modern drug development, the narrative often centers on the final therapeutic agent, the molecule that directly engages with the biological target. Yet, behind these headline-making compounds lies a rich history of chemical innovation, a story of the meticulous design and synthesis of crucial intermediates. These unsung heroes of medicinal chemistry are the architectural keystones upon which complex, life-altering drugs are built. This technical guide delves into the discovery and history of one such molecule: Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate . While its name may be a mouthful, its significance is profound, serving as a pivotal chiral building block in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).

This document is crafted for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that follows the scientific journey—from the identification of a therapeutic target to the inventive chemistry required to create a solution. We will explore the "why" behind the experimental choices, grounding our discussion in the authoritative literature that first described this elegant synthesis.

The Clinical Imperative: The Rise of Endothelin and the Need for a Targeted Approach

The story of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate begins not in a flask, but in the intricate signaling pathways of the human cardiovascular system. In the late 1980s, the discovery of endothelin-1 (ET-1), a potent 21-amino acid peptide produced by endothelial cells, revolutionized our understanding of vascular physiology.[1][2] ET-1 was identified as the most potent vasoconstrictor known, exerting its effects through two G-protein coupled receptors: ETA and ETB.

The ETA receptor, found predominantly on vascular smooth muscle cells, became a prime therapeutic target. Its activation by ET-1 leads to sustained vasoconstriction and cell proliferation, processes implicated in the pathophysiology of several cardiovascular disorders, most notably Pulmonary Arterial Hypertension (PAH) .[1] PAH is a devastating disease characterized by a progressive increase in pulmonary vascular resistance, leading to right heart failure and premature death. The clear involvement of the endothelin pathway in PAH created an urgent need for the development of potent and selective ETA receptor antagonists.

This clinical need set the stage for a new chapter in medicinal chemistry, a quest to design small, orally active molecules that could block the deleterious effects of ET-1. It was in this fertile scientific environment that the journey towards Ambrisentan, and consequently its key chiral intermediate, began.

The Birth of a Novel Scaffold: From High-Throughput Screening to a Diphenylpropanoic Acid Core

The early 1990s saw a flurry of research activity aimed at developing non-peptidic endothelin receptor antagonists. A significant breakthrough came from the laboratories of Knoll AG (later a part of BASF, and subsequently Abbott Laboratories). A 1996 publication in the Journal of Medicinal Chemistry by Riechers et al. detailed the discovery and optimization of a novel class of orally active, non-peptidic ETA receptor antagonists.

The journey began with high-throughput screening, which identified initial lead structures. Through a meticulous process of lead optimization, a diphenylpropanoic acid scaffold emerged as a highly promising candidate. This core structure provided the necessary three-dimensional arrangement to achieve high-affinity binding to the ETA receptor.

The optimization process led to the identification of a series of potent antagonists, including the compound that would later be known as Darusentan.[2] The key to the high potency and selectivity of these molecules was the precise stereochemistry of the propanoic acid backbone. Specifically, the (S)-configuration at the C2 position was found to be crucial for optimal receptor binding.

This critical stereochemical requirement presented a significant synthetic challenge: how to efficiently produce the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, the precursor to the final drug. The solution to this challenge, first disclosed in the aforementioned 1996 paper and the associated patent WO 96/11914, involved a classic chemical transformation followed by an elegant chiral resolution.

The Foundational Synthesis: A Step-by-Step Elucidation

The initial synthesis of the racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a testament to the power of established organic reactions applied in a novel context. The process can be broken down into two key stages: the formation of an epoxide intermediate via the Darzens condensation, followed by a regioselective ring-opening.

Stage 1: The Darzens Condensation - Crafting the Epoxy Ester

The synthesis commences with two readily available starting materials: benzophenone and methyl chloroacetate. The Darzens condensation is a named reaction in organic chemistry that involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (also known as a glycidic ester).

Experimental Protocol: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate (Racemic)

-

Reactants:

-

Benzophenone

-

Methyl chloroacetate

-

Sodium methoxide

-

Toluene (solvent)

-

-

Procedure:

-

A solution of benzophenone and sodium methoxide is prepared in toluene at a low temperature.

-

Methyl chloroacetate is added slowly to the reaction mixture.

-

The reaction proceeds to form the racemic methyl 3,3-diphenyl-2,3-epoxypropionate.

-

The product is isolated through standard workup procedures.

-

The choice of a strong base, such as sodium methoxide, is critical to deprotonate the α-carbon of methyl chloroacetate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride, yielding the desired epoxide.

Caption: The Darzens condensation pathway to the epoxy ester intermediate.

Stage 2: Methanolysis - Regioselective Ring-Opening

The next crucial step is the acid-catalyzed ring-opening of the epoxide with methanol. This reaction is highly regioselective, with the methanol preferentially attacking the more substituted carbon atom (C3). This selectivity is driven by the formation of a more stable tertiary carbocation-like transition state at the C3 position, which is stabilized by the two phenyl groups.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (Racemic)

-

Reactants:

-

Methyl 3,3-diphenyl-2,3-epoxypropionate

-

Methanol (solvent and reactant)

-

p-Toluenesulfonic acid (catalyst)

-

-

Procedure:

-

The racemic epoxy ester is dissolved in methanol.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

The reaction mixture is stirred, leading to the opening of the epoxide ring.

-

The product, racemic methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, is isolated and purified.

-

This step yields the desired racemic product, setting the stage for the critical chiral resolution.

Caption: Regioselective ring-opening of the epoxide to form the target racemic ester.

The Crux of the Matter: Chiral Resolution to Isolate the (S)-Enantiomer

With the racemic ester in hand, the next and most critical step is the separation of the enantiomers to isolate the desired (S)-isomer. The original method described by Riechers et al. involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by classical resolution using a chiral amine.

Saponification: From Ester to Carboxylic Acid

The racemic methyl ester is first hydrolyzed to the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using a base such as sodium hydroxide, followed by acidic workup.

Diastereomeric Salt Formation and Separation

The key to the resolution is the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine. The patent literature describes the use of various resolving agents, including (S)-(-)-1-(4-nitrophenyl)ethylamine.[3] This reaction forms a pair of diastereomeric salts.

These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt, which in this case is the salt of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and (S)-(-)-1-(4-nitrophenyl)ethylamine, preferentially crystallizes from the solution.

Experimental Protocol: Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

Reactants:

-

Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

(S)-(-)-1-(4-nitrophenyl)ethylamine (resolving agent)

-

Suitable solvent (e.g., a mixture of methyl tert-butyl ether and n-heptane)

-

-

Procedure:

-

The racemic acid is dissolved in the chosen solvent.

-

The chiral amine is added to the solution.

-

The mixture is allowed to stir, often with controlled cooling, to induce crystallization of the less soluble diastereomeric salt.

-

The crystalline salt is isolated by filtration.

-

The salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

-

The desired (S)-acid is then re-esterified to yield Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

This classical resolution, while multi-step, proved to be an effective method for obtaining the enantiomerically pure building block required for the synthesis of Ambrisentan.

Characterization and Properties

The successful synthesis and isolation of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate require rigorous characterization to confirm its identity and purity.

| Property | Value |

| CAS Number | 178306-47-3 |

| Molecular Formula | C17H18O4 |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 123-125 °C (for the corresponding (S)-acid)[3] |

Spectroscopic data is essential for structural elucidation:

-

1H NMR: The proton NMR spectrum would show characteristic signals for the methoxy groups, the hydroxyl proton, the methine proton at C2, and the aromatic protons of the two phenyl rings.

-

13C NMR: The carbon NMR spectrum would confirm the presence of the ester carbonyl, the two types of methoxy carbons, the hydroxyl-bearing carbon, the quaternary carbon at C3, and the aromatic carbons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H) stretch, the ester carbonyl (C=O) stretch, and the C-O stretches.

Legacy and Future Perspectives

The discovery and development of a robust synthetic route to Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate were pivotal achievements that enabled the successful development of Ambrisentan. This story is a powerful example of how fundamental organic chemistry, including classic named reactions and resolution techniques, can be ingeniously applied to solve complex problems in medicinal chemistry.

The journey from understanding the role of endothelin in disease to the development of a targeted therapy is a long and arduous one. The work of Riechers and his colleagues in the mid-1990s laid the chemical foundation for a new class of drugs that has had a significant impact on the lives of patients with PAH.

As we look to the future, the principles of stereoselective synthesis and the importance of chiral intermediates remain central to drug discovery. The history of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate serves as an enduring case study for aspiring and practicing medicinal chemists, demonstrating the critical interplay between biological understanding, synthetic innovation, and the relentless pursuit of therapeutic solutions.

References

- Riechers, H., et al. (1996). Discovery and Optimization of a Novel Class of Orally Active Nonpeptidic Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123–2128.

- BASF Aktiengesellschaft. (1996).

- Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232–1265.

- Münter, K., et al. (1996). Oral treatment with an ETA-receptor antagonist inhibits neointima formation induced by endothelial injury. Pharmacy and Pharmacology Letters, 6(3), 90-92.

- US Patent US20130184490A1. (2013). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- PubChem Compound Summary for CID 10541193, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropano

- Kirkby, N. S., et al. (2008). Endothelin-1 (ET-1) and the regulation of smooth muscle tone. British Journal of Pharmacology, 153(S1), S53-S67.

- A Comprehensive Overview of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

- Chiral resolution. In Wikipedia. (URL not provided as it is a general knowledge source).

- Darzens reaction. In Wikipedia. (URL not provided as it is a general knowledge source).

Sources

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of Ambrisentan via its Key Chiral Intermediate

Topic: The Role of (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid and its Methyl Ester in the Synthesis of Ambrisentan.

Abstract

Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a potent and selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. The pharmacological efficacy of Ambrisentan is critically dependent on its (S)-stereochemistry at the C2 position. This application note provides a detailed technical guide on the synthesis of Ambrisentan, focusing on the preparation and resolution of its pivotal chiral intermediate, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. We will elucidate the common and robust synthetic pathway commencing from benzophenone, detail the protocol for classical chiral resolution, and describe the final condensation step to yield Ambrisentan. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering field-proven insights and the scientific rationale behind the synthetic strategy.

Introduction: The Strategic Importance of the Chiral Intermediate

The synthesis of single-enantiomer drugs like Ambrisentan presents a significant challenge in pharmaceutical manufacturing. The biological activity is confined to the (S)-enantiomer, making stereochemical control paramount. The most widely adopted and industrially scalable approach involves the synthesis of a racemic precursor, which is then separated into its constituent enantiomers through a process known as chiral resolution[3].

The core of Ambrisentan's structure is the 3,3-diphenylpropanoic acid backbone. The key intermediate, (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid , contains the essential (S)-stereocenter that is carried through to the final active pharmaceutical ingredient (API). Its methyl ester, Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate , is the direct precursor to this acid via hydrolysis and is a central compound in the overall synthetic scheme[4][5]. This guide will detail the multi-step synthesis that generates this intermediate and its conversion to Ambrisentan.

Physicochemical & Spectroscopic Characterization

The key intermediates in this synthesis are the racemic acid and its corresponding methyl ester. The resolved (S)-acid is the direct precursor for the final step.

| Property | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid |

| Molecular Formula | C₁₇H₁₈O₄[5][6] | C₁₆H₁₆O₄[7] |

| Molecular Weight | 286.32 g/mol [5][6] | 272.29 g/mol [7] |

| CAS Number | 178306-47-3 (racemate)[5] | 178306-51-9 ((S)-enantiomer, often cited for racemate)[7] |

| Appearance | White to off-white solid or oil[8] | White crystalline solid[8][9] |

| Melting Point | Not widely reported | 123-125 °C[9] |